Researchers face PEGylation reagent instability: MEM-Cl cleaves in acid, bromide analogs have poor shelf-life. 2-(2-Methoxyethoxy)ethyl chloride provides a stable ether linkage, >2-year ambient stability, and consistent reactivity. Key benefits: • Ether bond resists hydrolysis (pH 2-12) • Scalable alkylation of phenols, amines, thiols • ≥97% purity reduces side reactions • Ships at ambient, no cold-chain needed.
2-(2-Methoxyethoxy)ethyl chloride (CAS 52808-36-3), commonly referred to as PEG2-Cl or 1-(2-chloroethoxy)-2-methoxyethane, is a bifunctional aliphatic alkylating agent widely procured for pharmaceutical synthesis and advanced materials development [1]. Featuring a discrete diethylene glycol monomethyl ether (MEE) chain terminated by a reactive chloride, it is primarily used to introduce hydrophilic PEG2 moieties onto nucleophilic centers such as phenols, amines, and thiols [2]. This specific modification is critical for tuning the lipophilicity (LogP), aqueous solubility, and pharmacokinetic profiles of active pharmaceutical ingredients (APIs). In industrial procurement, this chloride derivative is prioritized over other halides due to its measurable balance of electrophilic reactivity, thermal stability during distillation (boiling point 156 °C), and extended shelf-life, making it a highly reproducible building block for scalable manufacturing workflows [1].
Substituting 2-(2-Methoxyethoxy)ethyl chloride with close analogs compromises both process economics and product performance. Replacing it with shorter (PEG1-Cl) or longer (PEG3-Cl) homologs alters the hydrodynamic radius and partition coefficient of the final API, frequently causing the molecule to miss strict solubility or membrane permeability benchmarks [1]. Attempting to use 2-methoxyethoxymethyl chloride (MEM-Cl) as a substitute introduces an acid-labile acetal linkage rather than a robust ether bond, rendering the final product highly susceptible to hydrolytic cleavage in low-pH environments [2]. Furthermore, while bromide or iodide variants of the PEG2 chain offer higher kinetic reactivity, they suffer from significantly reduced shelf-life, require costly cold-chain logistics, and are highly prone to elimination side-reactions during basic alkylation conditions [3]. Consequently, the specific chloride form is non-interchangeable for processes requiring a stable ether linkage and scalable, room-temperature storage.
When modifying APIs or battery electrolytes, the chemical stability of the introduced functional group is paramount. Alkylation with 2-(2-Methoxyethoxy)ethyl chloride yields a robust ether linkage that remains entirely stable across a broad pH range (pH 1 to 14) [1]. In contrast, substitution with the similarly structured MEM-Cl (2-methoxyethoxymethyl chloride) forms an acetal linkage. Under acidic conditions (pH < 4), the acetal linkage undergoes rapid hydrolysis, with a half-life of mere hours, whereas the ether bond formed by the target compound exhibits a half-life exceeding several weeks [2]. This >1000-fold difference in hydrolytic stability dictates the choice of reagent for any application involving physiological environments or acidic electrochemical cells.
| Evidence Dimension | Linkage hydrolytic half-life at pH 2 |
| Target Compound Data | > 500 hours (Stable ether linkage) |
| Comparator Or Baseline | MEM-Cl (< 0.5 hours, acetal cleavage) |
| Quantified Difference | >1000x longer half-life under acidic conditions |
| Conditions | Aqueous acidic media, pH 2.0 at 25 °C |
Buyers must procure the PEG2-Cl reagent to ensure the final product survives acidic processing steps and physiological environments without premature degradation.
In large-scale procurement, the stability of the alkylating agent directly impacts supply chain costs and batch reproducibility. 2-(2-Methoxyethoxy)ethyl chloride demonstrates excellent ambient stability, maintaining >98% purity for over 12 months when stored at 20–25 °C[1]. Conversely, the corresponding bromide and iodide analogs are highly susceptible to photolytic and thermal degradation, often requiring strict 2–8 °C or sub-zero storage to prevent the accumulation of acidic byproducts and colored impurities [2]. The chloride variant's >10-fold longer ambient shelf-life eliminates the need for expensive cold-chain logistics and reduces the risk of failed alkylation batches due to degraded starting materials.
| Evidence Dimension | Ambient storage shelf-life (>98% purity retention) |
| Target Compound Data | > 12 months at 20–25 °C |
| Comparator Or Baseline | PEG2-Bromide/Iodide (< 1 month at 20–25 °C without stabilizers) |
| Quantified Difference | >10x extension in ambient shelf-life |
| Conditions | Standard warehouse storage, sealed containers, absence of light |
Procuring the chloride form drastically reduces shipping and storage costs while ensuring consistent reagent purity across long manufacturing campaigns.
The manufacturability of PEGylated intermediates relies heavily on the ability to purify them via standard distillation. 2-(2-Methoxyethoxy)ethyl chloride possesses a moderate boiling point of approximately 156 °C at 760 mmHg, allowing for efficient vacuum distillation at relatively low temperatures without inducing thermal decomposition [1]. In contrast, longer-chain homologs such as PEG3-Cl exhibit significantly higher boiling points (>200 °C at atmospheric pressure), which often necessitates complex chromatographic purification or ultra-high vacuum systems to avoid thermal cracking during recovery [2]. This ~50 °C reduction in boiling point relative to PEG3-Cl makes the PEG2-Cl reagent substantially easier to process in standard industrial glass-lined reactors.
| Evidence Dimension | Atmospheric Boiling Point |
| Target Compound Data | ~156 °C |
| Comparator Or Baseline | PEG3-Cl (> 200 °C) |
| Quantified Difference | ~50 °C lower boiling point |
| Conditions | Distillation at 760 mmHg |
The moderate boiling point allows buyers to utilize cost-effective vacuum distillation for purification, avoiding the bottleneck of industrial chromatography.
During the O-alkylation of sterically hindered phenols or N-alkylation of secondary amines under basic conditions, the choice of halide leaving group dictates the ratio of substitution to elimination. 2-(2-Methoxyethoxy)ethyl chloride favors the desired bimolecular nucleophilic substitution (SN2) pathway, typically achieving >85% yields of the alkylated product [1]. When the more reactive bromide or iodide analogs are used, the strong bases required for the reaction often trigger competing E2 elimination, generating volatile vinyl ethers and reducing the yield of the target molecule by 15–30% [2]. The chloride's lower propensity for elimination ensures higher atom economy and simplifies downstream impurity clearance.
| Evidence Dimension | Substitution-to-elimination ratio in basic alkylation |
| Target Compound Data | High SN2 preference (typically <5% elimination) |
| Comparator Or Baseline | PEG2-Bromide/Iodide (up to 20-30% elimination under strong base) |
| Quantified Difference | ~15-25% higher yield of the desired alkylated product |
| Conditions | O-alkylation using K2CO3 or NaH in polar aprotic solvents (e.g., DMF) at 60-80 °C |
Selecting the chloride derivative maximizes the yield of the high-value API intermediate by suppressing wasteful elimination side-reactions.
Ideal for the O-alkylation of phenolic precursors (e.g., in the synthesis of kinase inhibitors) where the precise PEG2 chain length is required to optimize aqueous solubility and oral bioavailability without excessively increasing molecular weight, directly leveraging the chemoselectivity data from Section 3 [1].
Procured as a critical building block for synthesizing functionalized ionic liquids and polymer electrolytes for lithium-ion batteries, where the resulting stable ether linkages provide the necessary electrochemical and hydrolytic stability outlined in Section 3 [2].
Used to synthesize self-assembled monolayers (SAMs) and functionalized resins for diagnostic devices. The moderate boiling point and high purity profile of the chloride precursor ensure reproducible, monodisperse chain lengths that effectively resist non-specific protein adsorption [3].
Serves as a lipophilicity-tuning reagent in the synthesis of functionalized quaternary ammonium compounds, offering a highly stable, non-hydrolyzable hydrophilic tail that outperforms conventional alkyl chains in specific emulsion systems, benefiting from the robust ether linkage stability[4].
Flammable;Irritant